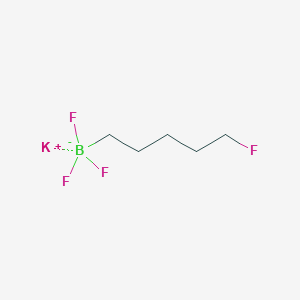
Potassium trifluoro(5-fluoropentyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(5-fluoropentyl)borate is a specialized organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in synthetic chemistry for their moisture and air stability, making them easier to handle compared to other boron reagents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(5-fluoropentyl)borate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bifluoride (KHF₂) with boronic acids (RB(OH)₂) to form the trifluoroborate salts (K[RBF₃]) . Another method includes the decarboxylative borylation of aliphatic acid derivatives under visible-light photoredox conditions, which provides primary and secondary alkyl boronates or tetrafluoroborates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(5-fluoropentyl)borate undergoes various types of chemical reactions, including:
Reduction: It can participate in reduction reactions, although specific conditions and reagents are required.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, which are commonly used in its synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium bifluoride, boronic acids, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura cross-coupling reactions, the compound forms carbon-carbon bonds, resulting in the synthesis of complex organic molecules .
Aplicaciones Científicas De Investigación
Potassium trifluoro(5-fluoropentyl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium trifluoro(5-fluoropentyl)borate involves its role as a nucleophilic partner in various chemical reactions. The compound’s boron atom forms stable bonds with carbon atoms, facilitating the formation of complex organic molecules. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a versatile building block in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the 5-fluoropentyl group.
Potassium alkyltrifluoroborate: Contains different alkyl groups instead of the 5-fluoropentyl group.
Potassium aryltrifluoroborate: Contains aryl groups instead of the 5-fluoropentyl group.
Uniqueness
Potassium trifluoro(5-fluoropentyl)borate is unique due to its specific 5-fluoropentyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organic molecules and materials .
Propiedades
Fórmula molecular |
C5H10BF4K |
|---|---|
Peso molecular |
196.04 g/mol |
Nombre IUPAC |
potassium;trifluoro(5-fluoropentyl)boranuide |
InChI |
InChI=1S/C5H10BF4.K/c7-5-3-1-2-4-6(8,9)10;/h1-5H2;/q-1;+1 |
Clave InChI |
MPKKNLAVWLSEFZ-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCCCCF)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



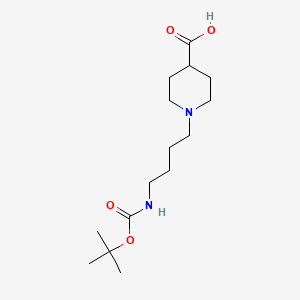
![Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)
![1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13504244.png)
![5-Methyloxazolo[4,5-b]pyridine](/img/structure/B13504255.png)
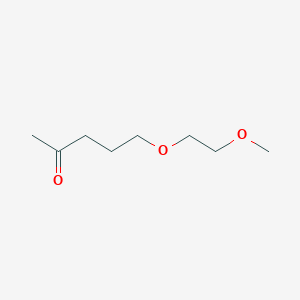
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13504270.png)
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B13504277.png)
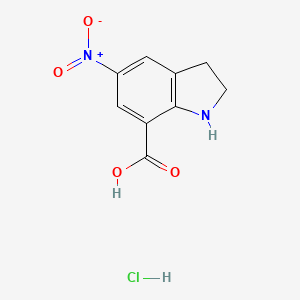
![11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione](/img/structure/B13504284.png)
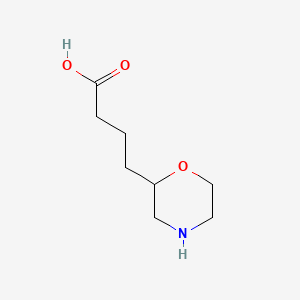

![1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13504295.png)
![7-Chloro-5-methylfuro[2,3-c]pyridine](/img/structure/B13504299.png)
